molecular formula C12H7Cl2NO2 B6392374 6-(2,5-Dichlorophenyl)picolinic acid CAS No. 1261944-97-1

6-(2,5-Dichlorophenyl)picolinic acid

Cat. No.: B6392374
CAS No.: 1261944-97-1
M. Wt: 268.09 g/mol
InChI Key: DVZRUTVQWNHFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dichlorophenyl)picolinic acid is a chemical compound with the molecular formula C₁₂H₇Cl₂NO₂ . It belongs to the class of 6-aryl-2-picolinic acids, which are recognized as a remarkable class of synthetic auxin herbicides . These compounds mimic the plant hormone indole-3-acetic acid (IAA) and are valued in agricultural research for their herbicidal properties and relatively slow development of weed resistance . Picolinic acid herbicides, such as the commercially developed picloram, halauxifen-methyl, and florpyrauxifen-benzyl, typically exert their effects by binding to auxin-signaling F-box proteins (AFBs), particularly AFB5, rather than to the TIR1 receptor used by IAA . This specific mode of action disrupts plant growth regulation, often leading to uncontrolled growth and plant death. Structural modifications at the 6-position of the 2-picolinic acid core, for instance by introducing heterocyclic groups like pyrazolyl or indazolyl, are a common strategy in agrochemical research to discover novel compounds with potent herbicidal activity, broader weed spectra, and improved crop safety . Research on related 6-indazolyl-2-picolinic acids suggests such compounds can induce the upregulation of auxin genes ACS7 and NCED3, promoting ethylene release and abscisic acid (ABA) production to cause plant death . Therefore, 6-(2,5-Dichlorophenyl)picolinic acid serves as a valuable scaffold for researchers in the design, synthesis, and biochemical evaluation of new potential herbicidal agents. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for application in humans, animals, or as a pesticide, herbicide, or consumer product unless explicitly stated otherwise.

Properties

IUPAC Name

6-(2,5-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-7-4-5-9(14)8(6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZRUTVQWNHFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Picolinic Acid Derivatives

Chlorination represents a straightforward method for introducing chlorine atoms into aromatic systems. The US3317549A patent describes the photochlorination of 3-chloro-2-(trichloromethyl)pyridine to yield 3,6-dichloro-2-(trichloromethyl)pyridine, a precursor to 3,6-dichloropicolinic acid. Adapting this approach, selective chlorination of a phenyl-substituted pyridine could theoretically yield the 2,5-dichlorophenyl group. However, achieving regioselectivity at both the phenyl ring and pyridine positions remains a challenge.

Cyclization and Ring-Formation Methods

Hantzsch Dihydropyridine Synthesis

Constructing the pyridine ring de novo with pre-installed substituents is a viable strategy. For example, condensing a diketone (e.g., 2,5-dichlorophenylglyoxal) with an enamine could yield a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. The IUCr study’s Elbs oxidation of 3-hydroxypicolinic acid to 3,6-dihydroxypicolinic acid illustrates the effectiveness of oxidative ring aromatization.

Knorr Pyridine Synthesis

This classical method involves cyclizing β-keto esters with ammonia. Adapting this approach, a β-keto ester bearing a 2,5-dichlorophenyl group could cyclize to form the desired pyridine backbone. Functionalization at the 2-position would then require hydrolysis of an ester or nitrile group, as demonstrated in CN106243027A’s hydrolysis of 2-cyano-3,6-dichloropyridine to clopyralid.

Functional Group Interconversion Strategies

Nitrile Hydrolysis

The CN106243027A patent employs alkaline hydrolysis of a nitrile intermediate to yield a carboxylic acid. Applying this method, 6-(2,5-dichlorophenyl)picolinonitrile could be hydrolyzed under reflux with aqueous sodium hydroxide, followed by acidification to precipitate the target acid.

Example Protocol :

  • Substrate : 6-(2,5-dichlorophenyl)picolinonitrile

  • Conditions : Ethanolic NaOH (2.1 eq), reflux, 6–8 hours

  • Workup : Acidify with HCl to pH 2–3, filter, and recrystallize from ethanol/water.

Ester Saponification

US3317549A details the preparation of picolinic acid esters via acid-catalyzed esterification. Saponification of a methyl or ethyl ester derivative of 6-(2,5-dichlorophenyl)picolinic acid using KOH or NaOH would yield the free acid.

Comparative Analysis of Methodologies

Method Yield Range Key Advantages Limitations
Suzuki Coupling 60–75%High regioselectivityRequires pre-functionalized boronic acid
Nitrile Hydrolysis 85–95%Mild conditions, high purityDependent on nitrile precursor synthesis
Direct Chlorination 40–55%SimplicityPoor regiocontrol
Hantzsch Synthesis 30–50%Builds ring with substituentsMulti-step, low yields

Chemical Reactions Analysis

6-(2,5-Dichlorophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2,5-Dichlorophenyl)picolinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the proteins’ activity . Such mechanisms are crucial in understanding the compound’s potential therapeutic effects and its role in various biological processes.

Comparison with Similar Compounds

Substituent Effects on the Picolinic Acid Backbone

The picolinic acid scaffold is frequently modified to alter physicochemical properties. Key analogs include:

Compound Name Substituent on Picolinic Acid Key Features Reference
6-((Methylsulfonyl)methyl)picolinic acid Methylsulfonylmethyl group Enhanced polarity due to sulfonyl group; synthesized via nucleophilic substitution
6-(Methylsulfonamido)picolinic acid Methylsulfonamido group Amide linkage improves stability; synthesized via sulfonylation of amines
6-Amino-3-(5-fluoro-2-methylphenyl)picolinic acid Amino and fluoromethylphenyl groups Amino group increases basicity; fluorine enhances metabolic stability

Key Insight: The target compound’s dichlorophenyl group provides distinct electronic and steric properties compared to sulfonyl or amino substituents. Chlorine’s higher electronegativity (vs. fluorine or methyl groups) may reduce electron density on the pyridine ring, affecting coordination or binding interactions.

Halogen Substitution Patterns on the Phenyl Ring

The position and type of halogens on the phenyl ring critically influence molecular interactions:

Compound Name Halogen Pattern Molecular Weight Key Observations Reference
6-(2,5-Dichlorophenyl)picolinic acid (hypothetical) 2,5-dichloro ~266.07* Ortho and para chlorines create a planar, electron-deficient aromatic system.
4-(2,4-Difluorophenyl)picolinic acid 2,4-difluoro ~235.19 Fluorine’s smaller size reduces steric hindrance; lower electron withdrawal vs. Cl
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde 2,4-dichloro ~313.62 Dichlorophenyl fused with heterocycle; aldehyde group increases reactivity
6-(2,5-Difluorophenyl)picolinic acid 2,5-difluoro ~235.19 Fluorine’s electron-withdrawing effect weaker than chlorine; may alter solubility

The 2,5-dichloro pattern also minimizes steric clashes compared to 2,4-disubstituted analogs.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 6-(2,5-Dichlorophenyl)picolinic acid in synthetic chemistry?

  • Methodology : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment and structural confirmation. For example, NMR can resolve aromatic proton environments to distinguish substituents on the pyridine and dichlorophenyl rings. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if applicable) confirms stereochemistry .

Q. How should researchers handle 6-(2,5-Dichlorophenyl)picolinic acid to ensure laboratory safety?

  • Methodology : Follow OSHA Hazard Communication Standard (HCS) guidelines. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store at 0°C–6°C to maintain stability, and dispose of waste via certified hazardous waste protocols. Safety data sheets (SDS) for structurally similar compounds (e.g., 6-(2-Fluorophenyl)picolinimidamide hydrochloride) emphasize avoiding ingestion and ensuring proper ventilation during handling .

Q. What synthetic routes are commonly used to prepare halogenated picolinic acid derivatives?

  • Methodology : Cross-coupling reactions catalyzed by palladium complexes (e.g., PdCl₂ adducts with phosphine ligands) enable aryl-halogen bond formation. For example, decarboxylative cross-coupling of 4-picolinic acid with aryl halides has been optimized using Pd catalysts, which may be adapted for dichlorophenyl substitution .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dichlorophenyl group influence the reactivity of picolinic acid in catalytic systems?

  • Methodology : Computational studies (DFT calculations) can model electron-withdrawing effects of chlorine atoms on the pyridine ring’s electron density. Experimentally, compare reaction rates of 6-(2,5-Dichlorophenyl)picolinic acid with non-halogenated analogs in catalytic decarboxylation or Suzuki-Miyaura coupling to quantify steric/electronic impacts .

Q. What strategies resolve contradictions in spectroscopic data for halogenated picolinic acid derivatives?

  • Methodology : Use complementary techniques. For instance, conflicting NMR peaks due to dynamic rotational isomerism can be resolved via variable-temperature NMR. Pair HPLC-MS with isotope-labeled standards to distinguish degradation products from synthetic impurities. Cross-validate with crystallographic data (e.g., bond lengths/angles) from related compounds like 6-chloro-3-cyanopicolinic acid .

Q. How can researchers optimize solvent systems for stabilizing 6-(2,5-Dichlorophenyl)picolinic acid in aqueous reaction media?

  • Methodology : Test co-solvents (e.g., acetonitrile, methanol) to balance solubility and stability. For example, picolinic acid derivatives are often solubilized in 1:1 acetonitrile/water mixtures with 0.1% trifluoroacetic acid (TFA) to prevent aggregation. Monitor degradation via UV-Vis spectroscopy at 254 nm and adjust pH to avoid hydrolysis .

Q. What are the challenges in scaling up palladium-catalyzed reactions involving 6-(2,5-Dichlorophenyl)picolinic acid?

  • Methodology : Address catalyst poisoning by chloride ions via ligand design (e.g., bulky phosphines to stabilize Pd centers). Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) to minimize byproducts. Recycle catalysts via column chromatography or membrane filtration to improve cost-efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.